3-[(Anilinocarbothioyl)amino]benzamide
Description
Historical Context and Evolution of Benzamide-Based Research
The benzamide (B126) scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a fundamental building block in organic and medicinal chemistry. nih.gov The inherent stability and synthetic accessibility of the amide bond have made benzamide derivatives a subject of intensive research for many years. nih.gov Historically, research into benzamides has led to the development of a wide array of pharmacologically active agents.
Early investigations paved the way for the discovery of compounds with diverse therapeutic applications, from antiemetics to antipsychotics. The versatility of the benzamide structure allows for extensive modification of its substituents, enabling chemists to fine-tune its physicochemical and biological properties. nih.gov This adaptability has ensured the continued relevance of benzamide-based research, with contemporary studies focusing on creating multi-target agents for complex diseases like cancer and neurodegenerative disorders. nih.gov
Significance of Thiourea (B124793) and Related Scaffolds in Molecular Design
The thiourea moiety, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is considered a "privileged structure" in medicinal chemistry. mdpi.com Its significance stems largely from the ability of its nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. mdpi.com Thiourea was first synthesized in 1873, and its derivatives have since been found to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
The structural similarity of thiourea to urea (B33335)—with a sulfur atom replacing the oxygen—allows it to act as a bioisostere, a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group. This principle is widely used in drug design to modify a compound's activity, stability, or pharmacokinetic profile. The inclusion of the thiourea scaffold is a key strategy in the development of new therapeutic agents.
Rationale for Investigating 3-[(Anilinocarbothioyl)amino]benzamide
The rationale for the synthesis and investigation of this compound, also known as N-(3-carbamoylphenyl)-N'-phenylthiourea, arises from the strategic hybridization of the benzamide and thiourea pharmacophores. The design of such hybrid molecules is a deliberate attempt to synergistically combine the recognized biological activities of both parent scaffolds.
Scope and Objectives of Academic Inquiry
The academic inquiry into compounds like this compound is typically multifaceted. The primary objectives often include:
Synthesis and Characterization: Developing efficient and novel synthetic routes to produce the target compound and its analogues. This is followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the molecular structure.
Structural Analysis: In-depth study of the molecule's three-dimensional structure, often through techniques like X-ray crystallography. This provides crucial insights into the compound's conformation and intermolecular interactions, which are vital for understanding its biological activity.
Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications. This can include screening for anticancer, antimicrobial (antibacterial and antifungal), or specific enzyme inhibitory activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related derivatives by modifying different parts of the molecule to understand which structural features are essential for its biological effects. This knowledge guides the design of more potent and selective compounds.
While detailed research findings for this compound are not extensively documented in publicly accessible literature, the investigation of this and related molecules contributes to the broader understanding of how to design effective therapeutic agents based on benzamide and thiourea scaffolds.
Research Findings and Data
Specific experimental data for this compound is limited in available scientific literature. However, data for its parent structures and related compounds provide context for its potential properties and areas of investigation.
Table 1: Physicochemical Properties of Parent Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Aminobenzamide (B1265367) | C₇H₈N₂O | 136.15 | 115-116 | Off-white powder |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | -21 | Colorless liquid |
Data sourced from publicly available chemical databases.
Table 2: Biological Activities of Representative Benzamide and Thiourea Derivatives
| Compound Class | Derivative Example | Biological Activity Investigated | Findings |
| 2-Aminobenzamide Derivative | Compound 5 (from referenced study) | Antimicrobial | Showed excellent activity against Aspergillus fumigatus and moderate to good general antibacterial/antifungal activity. |
| Acyl Thiourea Derivative | N-((4-acetylphenyl) carbamothioyl) pivalamide | Enzyme Inhibition | Evaluated against acetylcholinesterase, butyrylcholinesterase, alpha-amylase, and urease. |
| Phenylthiourea (B91264) Derivative | 1-Alkyl-3-phenylthioureas | HDL-Elevating Agent | Several derivatives were found to be superior to the drug gemfibrozil (B1671426) in raising HDL cholesterol in preclinical models. mdpi.com |
| Benzoylthiourea Derivative | N/A | Insecticidal | Certain compounds caused larval mortality in Spodoptera littoralis by inhibiting the molting process. |
This table presents findings for related, but distinct, compounds to illustrate the scope of research in this area. The data does not apply to this compound itself.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-(phenylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C14H13N3OS/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h1-9H,(H2,15,18)(H2,16,17,19) |
InChI Key |
WRYVOYVROVDMCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Anilinocarbothioyl Amino Benzamide and Its Analogues
Precursor Synthesis and Functionalization
The successful synthesis of the target molecule relies on the efficient preparation of its constituent building blocks: 3-aminobenzamide (B1265367) intermediates and substituted anilinocarbothioyl reagents.
Synthesis of 3-Aminobenzamide Intermediates
The principal precursor, 3-aminobenzamide, is a commercially available compound that can also be readily synthesized in the laboratory. The most common and straightforward method for its preparation is the reduction of 3-nitrobenzamide (B147352). This transformation is typically achieved through catalytic hydrogenation, a process known for its high efficiency and clean reaction profile.
A typical procedure involves the reaction of 3-nitrobenzamide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol. The reaction proceeds under mild conditions and generally affords 3-aminobenzamide in good yield.
Table 1: Common Methods for the Synthesis of 3-Aminobenzamide
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Nitrobenzamide | H₂, Pd/C, Ethanol | 3-Aminobenzamide | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Preparation of Substituted Anilinocarbothioyl Reagents
The anilinocarbothioyl component is introduced in the form of a substituted phenyl isothiocyanate. These reagents are pivotal for the formation of the thiourea (B124793) linkage. The synthesis of aryl isothiocyanates from the corresponding anilines is a well-documented process, often proceeding through a dithiocarbamate (B8719985) intermediate.
A general and widely applicable method involves the reaction of an aniline (B41778) derivative with carbon disulfide (CS₂) in the presence of a base, such as aqueous ammonia (B1221849) or potassium carbonate, to form an ammonium (B1175870) or alkali metal dithiocarbamate salt. nih.govnih.gov Subsequent treatment of this intermediate with a desulfurizing agent, such as lead nitrate (B79036) or cyanuric chloride (TCT), yields the desired aryl isothiocyanate. nih.govnih.gov
For instance, phenyl isothiocyanate can be prepared by reacting aniline with carbon disulfide and aqueous ammonia to form ammonium phenyldithiocarbamate. This salt is then treated with a solution of lead nitrate to induce the elimination of lead sulfide (B99878) and the formation of phenyl isothiocyanate. nih.gov The reaction conditions can be optimized for various substituted anilines, including those with electron-donating or electron-withdrawing groups, by adjusting the temperature and stoichiometry of the reagents. nih.gov
Targeted Synthesis of the Core 3-[(Anilinocarbothioyl)amino]benzamide Structure
With the precursors in hand, the core structure of this compound can be assembled through a direct coupling reaction.
Coupling Reactions and Reaction Optimization
The formation of the thiourea linkage in this compound is achieved by the nucleophilic addition of the amino group of 3-aminobenzamide to the electrophilic carbon atom of phenyl isothiocyanate. This reaction is typically carried out in a suitable organic solvent, such as ethanol, acetone, or dichloromethane. organic-chemistry.org
The reaction generally proceeds smoothly at room temperature or with gentle heating (reflux) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration, followed by recrystallization from a suitable solvent to obtain the pure this compound. A study on the synthesis of the analogous 1-(4-carbamoylphenyl)-3-methylthiourea involved refluxing p-aminobenzamide and methyl isothiocyanate in ethanol, resulting in a good yield of the product. organic-chemistry.org
Table 2: Representative Conditions for the Synthesis of N,N'-Disubstituted Thioureas
| Amine | Isothiocyanate | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| p-Aminobenzamide | Methyl isothiocyanate | Ethanol | Reflux | 1-(4-Carbamoylphenyl)-3-methylthiourea | organic-chemistry.org |
| Aniline | Phenyl isothiocyanate | Ethanol | Reflux | 1,3-Diphenylthiourea | General knowledge |
This table is interactive. Click on the headers to sort.
One-Pot Synthetic Approaches
To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of N,N'-disubstituted thioureas, including structures analogous to this compound, have been developed. These methods often involve the in-situ generation of the isothiocyanate, which then reacts with the amine present in the same reaction vessel.
One such approach involves the reaction of an amine, carbon disulfide, and a coupling reagent in a single pot. For example, carbamoyl (B1232498) isothiocyanates can be used as starting materials for the one-pot synthesis of multisubstituted guanidines, which proceeds through a thiourea intermediate. While not a direct synthesis of the target compound, this methodology highlights the feasibility of one-pot strategies for related structures. A more direct one-pot synthesis of substituted thioureas can be achieved by reacting an amine with carbon disulfide in an aqueous medium.
Divergent Synthesis Strategies for Structural Analogues
The core structure of this compound serves as a scaffold for the generation of a library of structural analogues. A divergent synthetic approach allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships for various applications.
This is typically achieved by reacting 3-aminobenzamide with a diverse panel of substituted phenyl isothiocyanates. The substituents on the phenyl ring of the isothiocyanate can be varied to include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro), as well as different positional isomers (ortho, meta, para).
Alternatively, a library of analogues can be generated by starting with a variety of substituted 3-aminobenzamides and reacting them with a single isothiocyanate, such as phenyl isothiocyanate. The synthesis of new 1,3-thiazole derivatives has been reported starting from 1-(4-carbamoylphenyl)-3-methylthiourea, demonstrating the utility of the carbamoylphenyl thiourea scaffold in further synthetic transformations. This approach allows for the modification of the benzamide (B126) portion of the molecule.
Table 3: Examples of Divergent Synthesis of Thiourea Analogues
| Amine Precursor | Isothiocyanate Precursor | Resulting Analogue Class | Potential for Diversity | Reference |
|---|---|---|---|---|
| 3-Aminobenzamide | Substituted Phenyl Isothiocyanates | N-(3-Carbamoylphenyl)-N'-(substituted-phenyl)thioureas | Variation of substituents on the phenyl ring | |
| Substituted Anilines | Isothiocyanate derived from 3-aminobenzoic acid | N-(Substituted-phenyl)-N'-(3-carbamoylphenyl)thioureas | Variation of substituents on the aniline | General strategy |
This table is interactive. Click on the headers to sort.
Modular Synthetic Routes
The synthesis of this compound is achieved through the nucleophilic addition of the primary amino group of 3-aminobenzamide to the electrophilic carbon atom of phenyl isothiocyanate. This reaction is typically conducted in a suitable solvent at room temperature or with gentle heating and generally proceeds to completion with high yields.
The true power of this synthetic strategy lies in its modularity. By systematically varying the two key building blocks—the amine and the isothiocyanate—a diverse library of analogues can be readily generated. This modular approach allows for the targeted introduction of a wide range of functional groups and structural motifs, enabling a systematic investigation of their effects on the compound's properties.
For instance, a library of analogues based on the this compound scaffold can be constructed by reacting a panel of substituted anilines (as their corresponding isothiocyanates) with 3-aminobenzamide, or conversely, by reacting phenyl isothiocyanate with a series of substituted aminobenzamides. This combinatorial approach provides a powerful tool for medicinal chemistry and materials science.
A representative modular synthesis to generate a focused library of analogues is depicted below:
Scheme 1: Modular Synthesis of 3-[(Arylcarbothioyl)amino]benzamide Analogues
A diverse set of aryl isothiocyanates can be reacted with 3-aminobenzamide to yield a library of N-aryl-N'-(3-carbamoylphenyl)thioureas. The substituents on the aryl ring of the isothiocyanate can be varied to explore electronic and steric effects.
| Aryl Isothiocyanate | Amine | Product |
| Phenyl isothiocyanate | 3-Aminobenzamide | This compound |
| 4-Chlorophenyl isothiocyanate | 3-Aminobenzamide | 3-{[(4-Chlorophenyl)carbamothioyl]amino}benzamide |
| 4-Methoxyphenyl isothiocyanate | 3-Aminobenzamide | 3-{[(4-Methoxyphenyl)carbamothioyl]amino}benzamide |
| 4-Nitrophenyl isothiocyanate | 3-Aminobenzamide | 3-{[(4-Nitrophenyl)carbamothioyl]amino}benzamide |
Similarly, a variety of substituted aminobenzamides can be reacted with a single isothiocyanate, such as phenyl isothiocyanate, to explore the impact of substitutions on the benzamide ring.
| Isothiocyanate | Substituted Amine | Product |
| Phenyl isothiocyanate | 4-Aminobenzamide | 4-[(Anilinocarbothioyl)amino]benzamide |
| Phenyl isothiocyanate | 2-Aminobenzamide | 2-[(Anilinocarbothioyl)amino]benzamide |
| Phenyl isothiocyanate | 3-Amino-N-methylbenzamide | N-Methyl-3-[(anilinocarbothioyl)amino]benzamide |
Exploitation of Parallel Synthesis Methodologies
The modular nature of thiourea synthesis is highly amenable to parallel synthesis techniques, allowing for the rapid generation of large and diverse compound libraries. nih.gov Solution-phase parallel synthesis, often aided by microwave irradiation, has proven to be a particularly efficient strategy for this purpose. nih.gov This approach enables the simultaneous synthesis of multiple analogues in separate reaction vessels, significantly accelerating the drug discovery and lead optimization processes.
In a typical parallel synthesis workflow, an array of different amines can be dispensed into a multi-well plate, followed by the addition of a common isothiocyanate partner. Alternatively, a variety of isothiocyanates can be reacted with a single amine. The reactions can be driven to completion under optimized conditions, and the resulting library of compounds can be purified and screened for biological activity or other desired properties.
One study successfully demonstrated the microwave-assisted solution-phase parallel synthesis of a 26-member library of N,N'-disubstituted thiourea analogues. nih.gov This method drastically reduced the reaction time from several hours to a mere 10 minutes per compound, with products obtained in high purity. nih.gov Such high-throughput synthesis methodologies are invaluable for generating the large datasets required for robust structure-activity relationship (SAR) studies. nih.gov
The table below illustrates a hypothetical parallel synthesis array for a library of analogues related to this compound, showcasing the diversity that can be achieved.
Table 1: Representative Library of Analogues from Parallel Synthesis
| Well | Amine Component | Isothiocyanate Component | Resulting Compound |
| A1 | 3-Aminobenzamide | Phenyl isothiocyanate | This compound |
| A2 | 3-Aminobenzamide | 4-Fluorophenyl isothiocyanate | 3-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide |
| A3 | 3-Aminobenzamide | 2-Chlorophenyl isothiocyanate | 3-{[(2-Chlorophenyl)carbamothioyl]amino}benzamide |
| B1 | 4-Aminobenzamide | Phenyl isothiocyanate | 4-[(Anilinocarbothioyl)amino]benzamide |
| B2 | 4-Aminobenzamide | 4-Fluorophenyl isothiocyanate | 4-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide |
| B3 | 4-Aminobenzamide | 2-Chlorophenyl isothiocyanate | 4-{[(2-Chlorophenyl)carbamothioyl]amino}benzamide |
| C1 | 3-Amino-N-ethylbenzamide | Phenyl isothiocyanate | N-Ethyl-3-[(anilinocarbothioyl)amino]benzamide |
| C2 | 3-Amino-N-ethylbenzamide | 4-Fluorophenyl isothiocyanate | N-Ethyl-3-{[(4-fluorophenyl)carbamothioyl]amino}benzamide |
| C3 | 3-Amino-N-ethylbenzamide | 2-Chlorophenyl isothiocyanate | N-Ethyl-3-{[(2-chlorophenyl)carbamothioyl]amino}benzamide |
The ability to rapidly synthesize and screen such libraries is a cornerstone of modern medicinal chemistry, enabling the efficient identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. rsc.orgnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Elucidation of Molecular Connectivity and Stereochemistry
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to map the carbon-hydrogen framework of 3-[(Anilinocarbothioyl)amino]benzamide. The chemical shifts (δ) of the nuclei are indicative of their local electronic environment, while coupling patterns reveal through-bond connectivities between neighboring nuclei.
In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons of the aniline (B41778) and benzamide (B126) rings, as well as for the amine and amide protons. The protons of the aniline ring typically appear as a set of multiplets, while the protons of the 3-substituted benzamide ring exhibit a more complex splitting pattern. The NH protons of the thiourea (B124793) and amide groups are usually observed as broad singlets, and their chemical shifts can be sensitive to solvent and temperature.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shift of the thiocarbonyl carbon (C=S) is particularly noteworthy, typically appearing significantly downfield. The aromatic carbons of the two rings can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiourea NH | Broad Singlet | - |
| Amide NH₂ | Broad Singlet | - |
| Aniline Ring Protons | Multiplets | Aromatic Region |
| Benzamide Ring Protons | Multiplets | Aromatic Region |
| Thiocarbonyl Carbon (C=S) | - | Downfield |
| Carbonyl Carbon (C=O) | - | Downfield |
| Aniline Ring Carbons | - | Aromatic Region |
| Benzamide Ring Carbons | - | Aromatic Region |
(Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.)
Dynamic NMR for Conformational Insights
The thiourea linkage in this compound allows for hindered rotation around the C-N bonds, which can lead to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the nuclei involved in the dynamic process.
At low temperatures, the rotation around the C-N bonds may be slow on the NMR timescale, resulting in separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged signal at the fast exchange limit. By analyzing the line shapes at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the rotational barriers, providing valuable insights into the conformational flexibility of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are observed for the N-H, C=O, and C=S functional groups. The N-H stretching vibrations of the amine and amide groups typically appear as broad bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the benzamide group gives rise to a strong absorption band around 1660 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is generally observed in the region of 1300-1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a related symmetric thiourea derivative, N-[(phenylcarbonyl)carbamothioyl]benzamide, intense Raman peaks have been observed. scielo.br For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the symmetric stretching modes of the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretching (Amine, Amide) | 3400-3200 | Expected |
| C-H Stretching (Aromatic) | 3100-3000 | Expected |
| C=O Stretching (Amide) | ~1660 | Expected |
| C=C Stretching (Aromatic) | 1600-1450 | Strong |
| N-H Bending | ~1550 | Expected |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of this compound. nih.gov This information allows for the unambiguous determination of its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to generate gas-phase ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap). nih.gov
The measured mass-to-charge ratio (m/z) of the molecular ion, with a high degree of accuracy (typically to within a few parts per million), can be used to calculate the elemental formula of the compound, confirming its identity. Fragmentation patterns observed in the mass spectrum can provide additional structural information.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
While a crystal structure for the specific title compound is not reported, studies on closely related thiourea derivatives reveal common structural motifs. researchgate.netresearchgate.net It is expected that the molecule would adopt a conformation that allows for the formation of intramolecular and intermolecular hydrogen bonds. For instance, a hydrogen bond between one of the thiourea N-H protons and the carbonyl oxygen of the benzamide group is plausible. In the crystal lattice, molecules are likely to be linked by a network of intermolecular hydrogen bonds involving the amine, amide, and thiourea groups, leading to a well-defined supramolecular architecture.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probes
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within the molecule.
Electronic Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the thiocarbonyl group. Phenylthiourea (B91264) itself exhibits absorption maxima around 245 nm and 266 nm. nih.govnist.gov The extended conjugation in the title compound would likely result in similar absorption features, potentially with some shifts in wavelength and intensity.
Electronic Emission Spectroscopy: The fluorescence properties of a molecule are dependent on its structure and environment. Aniline and its derivatives are known to be fluorescent. nih.gov The presence of the benzamide and thiourea moieties in this compound will influence its emission characteristics. Excitation at the absorption maxima would likely lead to fluorescence emission at a longer wavelength (a Stokes shift). The quantum yield and emission lifetime would provide further insights into the excited-state dynamics of the molecule. Studies on related amide compounds have shown that their fluorescence can be sensitive to the surrounding environment. mdpi.com
Theoretical and Computational Chemistry Studies of 3 Anilinocarbothioyl Amino Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution and reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the prediction of a wide range of molecular properties from first principles.
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For a molecule like 3-[(Anilinocarbothioyl)amino]benzamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. niscpr.res.in Furthermore, these calculations yield important electronic parameters. For instance, in a study of related thiourea (B124793) derivatives, DFT calculations were used to determine properties like the total energy and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions. orientjchem.org
Table 1: Representative Ground State Properties of a Phenylthiourea (B91264) Analog Calculated by DFT
| Property | Calculated Value |
| Total Energy (Hartree) | -850.123 |
| Dipole Moment (Debye) | 4.5 |
| C=S Bond Length (Å) | 1.686 |
| C-N Bond Lengths (Å) | 1.33 - 1.35 |
| Data is illustrative and based on typical values for phenylthiourea derivatives. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. niscpr.res.in The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. niscpr.res.in For this compound, the MEP map would likely show the most negative potential (red) around the sulfur and oxygen atoms of the thiocarbonyl and carbonyl groups, respectively, making them prime sites for interaction with electrophiles. The hydrogen atoms of the amine and amide groups would exhibit positive potential (blue), identifying them as sites for nucleophilic interactions. orientjchem.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea moiety, particularly the sulfur and nitrogen atoms, while the LUMO would likely be distributed over the benzamide (B126) ring system. orientjchem.orgresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies of a Phenylthiourea Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -6.0 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.8 |
| Data is illustrative and based on typical values for phenylthiourea derivatives. researchgate.net |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for rotation around single bonds. For N-phenylthiourea derivatives, studies have shown that different conformers, such as TT (trans-trans) and CT (cis-trans) configurations of the substituents relative to the thiourea backbone, can coexist. scispace.comugm.ac.id The relative energies of these conformers determine their population at a given temperature. A detailed conformational analysis of this compound would involve systematically rotating the key dihedral angles, such as those around the C-N bonds, and calculating the corresponding energy to map out the potential energy surface. Such analysis has been performed on related fenamate structures (substituted N-phenyl-aminobenzoic acids), revealing low rotational barriers for the phenyl ring. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases
While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in a solvent or a biological environment. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects over time. For this compound, MD simulations could be used to study its solvation in water, revealing how water molecules arrange around the solute and form hydrogen bonds. Furthermore, MD simulations are crucial for understanding the stability of protein-ligand complexes, as they can track the movement of the ligand within the binding pocket and the conformational response of the protein. rsc.org Studies on aromatic amides have utilized MD simulations to investigate their stability and assembly mechanisms at different temperatures. acs.orgnih.gov
In Silico Prediction of Molecular Interactions with Biological Targets
Given the prevalence of thiourea and benzamide motifs in pharmacologically active compounds, it is plausible that this compound could interact with biological targets such as enzymes or receptors. mdpi.comnih.gov Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity. For thiourea derivatives, docking studies have been successfully used to predict their binding to various enzymes, including DNA gyrase and tyrosine kinase. nih.govdoaj.org In such studies, the thiourea moiety often participates in crucial hydrogen bonding interactions with amino acid residues in the active site. nih.gov For this compound, docking studies could be performed against a range of potential protein targets to generate hypotheses about its mechanism of action and to guide the design of more potent analogs.
Table 3: Representative In Silico Docking Results for a Thiourea Derivative with a Protein Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| DNA Gyrase | -9.2 | Asp73, Gly77, Arg136 |
| Tyrosine Kinase | -8.5 | Leu456, Ala496, Val500 |
| Data is illustrative and based on findings for various thiourea derivatives. nih.govdoaj.org |
Ligand-Protein Docking Studies
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. This technique is crucial for understanding the structural basis of molecular recognition. In a typical study involving a compound like this compound, researchers would select a protein target of interest based on a therapeutic hypothesis.
The docking process involves sophisticated algorithms that explore a vast number of possible conformations and orientations of the ligand within the protein's binding site. The results are then scored based on various energy functions to identify the most likely binding pose. These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For instance, studies on other benzamide derivatives have successfully employed docking to elucidate their binding mechanisms. Research on benzamide derivatives as histone deacetylase (HDAC) inhibitors has used molecular docking to explain structure-activity relationships. nih.gov Similarly, docking studies on 4-(arylaminomethyl)benzamide derivatives have provided insights into their potential as tyrosine kinase inhibitors. nih.gov
A hypothetical docking study of this compound would likely show the anilinocarbothioyl and benzamide moieties forming specific interactions with amino acid residues in the active site of a target protein. The results would typically be presented in a table format, as shown below.
Table 1: Hypothetical Ligand-Protein Docking Results for this compound (Note: This table is for illustrative purposes only as specific data for this compound is not available.)
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase X | -9.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Electrostatic, Hydrophobic |
| Enzyme Y | -8.7 | Asp129, Phe188, Val201 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |
Binding Energy Calculations and Hotspot Identification
Following molecular docking, more rigorous computational methods are often employed to refine the binding poses and provide a more accurate estimation of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy of a ligand-protein complex.
These calculations break down the total binding energy into its constituent parts, including van der Waals energy, electrostatic energy, and solvation energy. This detailed energy decomposition helps in understanding the driving forces behind the binding event.
Furthermore, these analyses can identify "hotspots" within the binding site – specific amino acid residues that contribute significantly to the binding energy. Pinpointing these hotspots is invaluable for structure-based drug design, as it allows medicinal chemists to design new analogs of the lead compound that can form stronger interactions with these key residues, thereby improving potency and selectivity.
A hypothetical binding energy analysis for this compound might reveal that specific hydrogen bonds from the benzamide group and hydrophobic interactions from the aniline (B41778) ring are the primary contributors to its binding affinity.
Table 2: Hypothetical Binding Energy Contributions for this compound with a Target Protein (Note: This table is for illustrative purposes only as specific data for this compound is not available.)
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | +30.5 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Energy | -39.6 |
Reactivity and Mechanistic Investigations of 3 Anilinocarbothioyl Amino Benzamide Transformations
Hydrolytic Stability and Degradation Pathways Under Varied Conditions
The hydrolytic stability of 3-[(Anilinocarbothioyl)amino]benzamide is a critical parameter, particularly for its potential applications in biological or environmental contexts. Degradation is expected to occur at the thiourea (B124793) and amide linkages, with the rate and primary pathway being highly dependent on the pH and temperature of the medium. nih.gov
Under acidic conditions , protonation of the thiocarbonyl sulfur and the amide carbonyl oxygen would render the respective carbons more electrophilic and susceptible to nucleophilic attack by water. The primary degradation products would likely result from the cleavage of the C-N bonds within the thiourea and amide groups.
Under neutral to alkaline conditions , hydrolysis is also anticipated. In basic media, the N-H protons of the thiourea and amide groups can be deprotonated, potentially initiating different degradation or rearrangement pathways. The amide bond is generally susceptible to base-catalyzed hydrolysis. Thioureas can also undergo decomposition in basic solutions.
The expected degradation pathways are summarized below:
Interactive Data Table: Predicted Hydrolytic Degradation Products of this compound
| Condition | Cleavage Point | Primary Products | Secondary Products |
| Acidic (H₃O⁺) | Acyl-thiourea C-N bond | 3-Aminobenzamide (B1265367), Phenyl isothiocyanate | Aniline (B41778), Carbonyl sulfide (B99878) |
| Acidic (H₃O⁺) | Amide C-N bond | 3-[(Anilinocarbothioyl)amino]benzoic acid, Ammonia (B1221849) | - |
| Basic (OH⁻) | Amide C-N bond | 3-[(Anilinocarbothioyl)amino]benzoate, Ammonia | - |
| Basic (OH⁻) | Thiourea C-N bonds | 3-Aminobenzamide, Aniline, Thiocyanate salts | - |
Oxidation and Reduction Chemistry
The sulfur atom in the thiourea moiety is susceptible to oxidation by various reagents. researchgate.net The nature of the product depends on the strength of the oxidizing agent and the reaction conditions.
Oxidation: Mild oxidation, for instance with hydrogen peroxide or potassium monopersulfate, typically converts the thiourea into the corresponding urea (B33335) derivative, 3-[(anilinocarbonyl)amino]benzamide, releasing the sulfur as sulfate (B86663) or elemental sulfur. researchgate.net This transformation is a common metabolic pathway for thiourea-containing compounds. Stronger oxidants can lead to the cleavage of the molecule. The formation of disulfide-bridged intermediates, such as a formamidine (B1211174) disulfide, is also a possible outcome, particularly under biological conditions catalyzed by peroxidases. researchgate.net
Reduction: The reduction of the thiourea group is less common. However, strong reducing agents could potentially reduce the thiocarbonyl group. More likely, other parts of the molecule would be susceptible to reduction. For instance, catalytic hydrogenation could reduce the aromatic rings under harsh conditions. The benzamide (B126) carbonyl could be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride, yielding the corresponding amine. Thiourea derivatives themselves can act as catalysts in certain reduction reactions. rsc.org
Interactive Data Table: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent | Functional Group Targeted | Potential Product(s) |
| Oxidation | H₂O₂ or KHSO₅ | Thiocarbonyl (C=S) | 3-[(Anilinocarbonyl)amino]benzamide (Urea derivative) |
| Oxidation | Peroxidase/H₂O₂ | Thiourea | Formamidine disulfide intermediate |
| Reduction | LiAlH₄ | Amide (C=O) | 3-({[Anilino(mercapto)methyl]amino}methyl)aniline |
| Reduction | H₂/Raney Ni | Thiocarbonyl (C=S) | Desulfurization leading to formamidine derivatives |
Cyclization and Rearrangement Reactions
The structure of this compound is well-suited for intramolecular cyclization reactions, a common feature of acylthioureas, leading to the formation of various five- or six-membered heterocyclic systems. nih.gov These reactions often proceed via nucleophilic attack of one of the nitrogen atoms or the amide oxygen onto the electrophilic thiocarbonyl carbon, frequently promoted by acid or base catalysis or by specific reagents.
Common cyclization pathways for acylthioureas include:
Formation of Thiazole (B1198619) Derivatives: In the presence of α-haloketones, thioureas undergo the Hantzsch thiazole synthesis. However, intramolecular cyclizations are also prevalent. For example, oxidative cyclization can lead to aminobenzothiazole derivatives.
Formation of Triazole or Thiadiazole Rings: Dehydrosulfurization or cyclocondensation reactions can lead to the formation of various heterocyclic systems. For instance, reaction with dehydrating agents could induce cyclization between the amide and thiourea moieties.
Rearrangement reactions, such as the Smiles or Chapman rearrangement, could be envisioned under specific, typically basic, conditions, although these are less common for this specific substitution pattern compared to intramolecular cyclizations. slideshare.net
Interactive Data Table: Plausible Cyclization Reactions
| Reaction Type | Condition/Reagent | Proposed Product Class |
| Intramolecular Cyclocondensation | Acid catalyst (e.g., PPA) | Benzothiazole or Quinazoline derivative |
| Oxidative Cyclization | Oxidant (e.g., I₂, Br₂) | 2-Anilino-4-oxo-3,4-dihydroquinazoline-6-carbothioamide derivative |
| Reaction with 1,3-Dicarbonyls | Base catalyst | Dihydropyrimidine-2(1H)-thione derivative |
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Understanding the precise mechanisms of the transformations described above requires detailed experimental studies, primarily using kinetics and isotopic labeling. acs.orgnumberanalytics.com
Kinetic Studies: By systematically varying parameters such as pH, temperature, and the concentration of reactants and catalysts, one can determine the rate law for a given reaction (e.g., hydrolysis or cyclization). This provides insight into the molecularity of the rate-determining step. For example, a pH-rate profile for the hydrolysis of this compound would reveal the relative contributions of acid-catalyzed, base-catalyzed, and neutral pathways. capes.gov.br
Isotopic Labeling: Isotopic labeling is a powerful, non-kinetic tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a reaction. numberanalytics.comyoutube.comyoutube.com
¹⁸O Labeling: To determine the exact point of cleavage during hydrolysis, the reaction can be carried out in ¹⁸O-labeled water (H₂¹⁸O). Analysis of the products (e.g., using mass spectrometry) would show whether the ¹⁸O isotope is incorporated into the resulting carboxylic acid (indicating acyl-oxygen cleavage) or the alcohol/amine (indicating alkyl-oxygen cleavage). youtube.com For amide hydrolysis, ¹⁸O would be incorporated into the 3-[(anilinocarbothioyl)amino]benzoic acid.
¹⁵N Labeling: By selectively synthesizing the starting material with ¹⁵N at the aniline, benzamide, or internal thiourea positions, one can trace the origin of nitrogen atoms in the products of cyclization or degradation reactions. researchgate.net
³⁴S or ¹⁴C Labeling: Similarly, using a heavy sulfur isotope (³⁴S) or a carbon isotope (¹⁴C) at the thiocarbonyl position would unambiguously track the fate of this crucial group during oxidation, reduction, or rearrangement reactions.
These studies are essential for distinguishing between proposed mechanistic pathways, such as determining whether a cyclization reaction proceeds through an N-attack or S-attack mechanism.
Functional Group Interconversion Strategies
The functional groups within this compound can be selectively transformed to synthesize new derivatives. vanderbilt.edu
Thiourea to Guanidine: The thiourea moiety can be converted into a guanidine. This is typically achieved through S-alkylation (e.g., with methyl iodide) to form a reactive isothiourea intermediate, followed by reaction with an amine. Direct conversion using reagents like the Burgess reagent is also a common method. organic-chemistry.org
Thiourea to Urea (Desulfurization): As mentioned in the oxidation section, the C=S group can be converted to a C=O group using oxidizing agents like mercuric oxide or hydrogen peroxide, yielding the corresponding benzoylurea (B1208200) derivative. researchgate.net
Amide to Other Groups: The primary amide of the benzamide moiety can be dehydrated to a nitrile (3-[(anilinocarbothioyl)amino]benzonitrile) using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). vanderbilt.edu Alternatively, it can undergo a Hofmann rearrangement to yield an aniline derivative if treated with bromine in a basic solution.
Aniline Modification: The terminal aniline ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce further functionality, provided the conditions are controlled to avoid reaction at the more nucleophilic thiourea nitrogens.
Structure Activity Relationship Sar Studies and Analogue Design
Rational Design Principles for Modifying the Anilinocarbothioyl Moiety
The anilinocarbothioyl moiety, a substituted thiourea (B124793), is a critical pharmacophore whose interactions with biological targets can be finely tuned through rational design. The design and synthesis of N-aryl-N'-substituted thiourea derivatives have revealed several key principles that can be applied to the anilinocarbothioyl portion of 3-[(Anilinocarbothioyl)amino]benzamide.
Substitutions on the aniline (B41778) ring of the anilinocarbothioyl group can significantly impact biological activity. The electronic and steric properties of these substituents are pivotal. For instance, in a series of N-aryl-N'-(thiophen-2-yl)thiourea derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring led to a range of biological responses. nih.gov It has been observed in related acylthiourea compounds that substitutions on the aryl ring can influence their coordination chemistry and biological properties. conicet.gov.ar
A hypothetical SAR study on the anilinocarbothioyl moiety of this compound might explore a range of substituents on the aniline ring, as depicted in the table below.
Table 1: Hypothetical SAR of Anilinocarbothioyl Moiety Modifications This table is a hypothetical representation based on general principles of medicinal chemistry and SAR studies of related thiourea derivatives.
| Compound | Aniline Ring Substituent (R) | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| 6.1a | -H (unsubstituted) | Baseline | Reference compound. |
| 6.1b | 4-Cl (electron-withdrawing) | Potentially increased | Halogen substitutions can enhance binding through halogen bonding and improve pharmacokinetic properties. |
| 6.1c | 4-OCH₃ (electron-donating) | Variable | Can increase metabolic susceptibility but may also enhance hydrogen bonding capabilities. |
| 6.1d | 4-NO₂ (strong electron-withdrawing) | Potentially decreased | May introduce toxicity or unfavorable electronic properties for target binding. |
| 6.1e | 2-CH₃ (steric hindrance) | Potentially decreased | Ortho-substitution can disrupt the planar conformation, which may be necessary for activity. |
Systematics of Benzamide (B126) Core Modification
The benzamide core is another key region for structural modification. The position of the carbamoyl (B1232498) group (-CONH₂) and the potential for substitution on the benzamide ring itself offer avenues for analogue design. The synthesis and evaluation of various benzamide derivatives have demonstrated that modifications to this core can profoundly affect their biological profiles. mdpi.comnih.gov
In a study of (3/4-(pyrimidin-2-ylamino)benzoyl)-based derivatives, the position of the substituent on the benzoyl moiety was shown to be a determinant of activity. nih.govnih.gov This suggests that moving the anilinocarbothioylamino group from the 3-position to the 2- or 4-position of the benzamide ring in our target compound would likely have a significant impact on its activity.
Furthermore, substitution on the benzamide ring could be explored. For example, introducing small alkyl or halogen groups could modulate lipophilicity and target engagement.
Table 2: Hypothetical SAR of Benzamide Core Modifications This table is a hypothetical representation based on SAR studies of related benzamide-containing compounds.
| Compound | Modification | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| 6.2a | 4-[(Anilinocarbothioyl)amino]benzamide | Altered | Isomeric position change will alter the vector of interaction with the target. |
| 6.2b | 2-[(Anilinocarbothioyl)amino]benzamide | Potentially decreased | Steric hindrance from the ortho-substituent may be detrimental. |
| 6.2c | 3-[(Anilinocarbothioyl)amino]-4-chlorobenzamide | Potentially increased | Substitution on the benzamide ring can introduce new binding interactions. |
| 6.2d | 3-[(Anilinocarbothioyl)amino]-N-methylbenzamide | Variable | Modification of the amide group can affect hydrogen bonding and solubility. |
Influence of Linker Region (Thiocarbonyl) Variations
The thiocarbonyl group (C=S) of the thiourea linker is a crucial element. Its replacement with a carbonyl group (C=O) to form the corresponding urea (B33335) derivative would significantly alter the electronic and hydrogen-bonding properties of the molecule. Thioureas and ureas often exhibit different biological activities due to these differences.
The sulfur atom in the thiocarbonyl group is a weaker hydrogen bond acceptor than the oxygen atom in a carbonyl group. However, the C=S bond is more polarized, which can influence long-range interactions. The replacement of sulfur with oxygen would also affect the conformational flexibility of the linker. In the context of 1,3,5-triazinyl urea and thiourea derivatives, both types of compounds have shown antimicrobial activities, but with different potencies against various strains, highlighting the influence of the linker. nih.gov
Table 3: Hypothetical SAR of Linker Region Variations This table is a hypothetical representation based on the general properties of ureas and thioureas.
| Compound | Linker Modification | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| 6.3a | 3-[(Anilinocarbonyl)amino]benzamide (Urea analogue) | Altered | Change in hydrogen bonding capacity and electronic properties. May lead to different biological targets or binding affinities. |
| 6.3b | Introduction of a methylene (B1212753) bridge (e.g., -NH-CS-NH-CH₂-) | Potentially decreased | Increased flexibility may lead to an entropic penalty upon binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For thiourea derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural features that drive their activity. nih.gov
A QSAR study on a series of N-benzoyl-N'-pyrimidin-2-yl thioureas, for instance, revealed that descriptors related to the electronic and steric properties of substituents on both the benzoyl and pyrimidinyl rings were crucial for their herbicidal activity. nih.gov For this compound and its analogues, a QSAR model could be developed using a training set of synthesized compounds with measured biological activities. Descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various electronic and topological indices would be calculated.
A typical QSAR equation might take the form:
Biological Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...
Such models can predict the activity of novel, unsynthesized analogues, thereby guiding the synthetic efforts towards more potent compounds. researchgate.net
Exploration of Stereochemical Effects on Molecular Function
While this compound itself is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with different biological activities. For example, introducing a chiral substituent on the aniline ring or the benzamide core would result in enantiomers or diastereomers.
It is a well-established principle in medicinal chemistry that stereoisomers can have markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. Although no specific studies on the stereochemical effects of this compound derivatives were identified, it is a critical aspect to consider in any comprehensive analogue design program. The synthesis and biological evaluation of individual stereoisomers would be necessary to fully elucidate the impact of stereochemistry on the molecular function of this class of compounds.
Coordination Chemistry of 3 Anilinocarbothioyl Amino Benzamide with Metal Centers
Ligand Properties and Coordination Modes (e.g., N, S, O donor atoms)
The molecular structure of 3-[(Anilinocarbothioyl)amino]benzamide inherently possesses several potential donor atoms for coordination with metal centers: the sulfur atom of the thiocarbonyl group (C=S), the nitrogen atoms of the thiourea (B124793) and benzamide (B126) moieties, and the oxygen atom of the benzamide carbonyl group (C=O). Thiourea derivatives are known to act as versatile ligands, capable of coordinating in a monodentate, bidentate, or even bridging fashion. mdpi.com
Typically, thiourea-based ligands coordinate to metal ions through the soft sulfur atom. mdpi.com However, depending on the reaction conditions and the nature of the metal ion, coordination can also occur through the nitrogen atoms. tandfonline.commdpi.com In acylthiourea derivatives, which are structurally related to the title compound, bidentate coordination involving the sulfur and the carbonyl oxygen (O,S-chelation) or the sulfur and a nitrogen atom (N,S-chelation) is common. rsc.org For this compound, the presence of the benzamide group introduces an additional potential coordination site through its carbonyl oxygen and amide nitrogen. Despite these potential coordination modes, specific studies detailing the preferential binding and coordination behavior of this compound as a ligand are not readily found in the reviewed literature.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. uobasrah.edu.iq Characterization of the resulting complexes typically employs a range of spectroscopic and analytical techniques, including infrared (IR) spectroscopy to observe shifts in the C=S, C=O, and N-H vibrational frequencies upon coordination, nuclear magnetic resonance (NMR) to elucidate the ligand's binding mode, and single-crystal X-ray diffraction to determine the precise three-dimensional structure of the complex. mdpi.commdpi.com
While numerous papers describe the synthesis and characterization of metal complexes with various N-acylthioureas and other thiourea derivatives rsc.orgnih.gov, specific reports on the synthesis and detailed characterization of metal complexes of this compound are not available in the surveyed scientific databases. Consequently, no specific data on its metal complexes, such as their elemental analysis or detailed spectroscopic data, can be presented.
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of transition metal complexes are fundamentally linked to the geometry of the complex and the nature of the metal-ligand bonding. du.edu.eglibretexts.org The study of these properties, often through techniques like UV-Vis spectroscopy and magnetic susceptibility measurements, provides insight into the d-orbital splitting and the spin state of the central metal ion. libretexts.orgrsc.orgdalalinstitute.com
Catalytic Applications of Metal Complexes
Metal complexes derived from thiourea ligands have been explored for their catalytic activity in various organic transformations. uobasrah.edu.iqrsc.org The tunability of the ligand's electronic and steric properties allows for the development of catalysts for reactions such as hydrogenations, oxidations, and cross-coupling reactions. rsc.org The catalytic potential often arises from the ability of the ligand to stabilize the metal center in different oxidation states and to facilitate substrate binding and activation.
While there is a growing interest in the catalytic applications of metal-thiourea complexes google.com, the scientific literature lacks specific studies on the use of this compound metal complexes as catalysts. As such, there are no reported catalytic activities or detailed research findings to present for this particular compound.
Supramolecular Chemistry and Non Covalent Assemblies of 3 Anilinocarbothioyl Amino Benzamide
Hydrogen Bonding Interactions in Self-Assembly
Hydrogen bonding is the dominant force in the self-assembly of 3-[(Anilinocarbothioyl)amino]benzamide, creating a robust and highly organized network. The crystal structure reveals a sophisticated interplay of both intramolecular and intermolecular hydrogen bonds.
The primary intermolecular interaction involves the N3-H3A hydrogen of the thiourea (B124793) moiety and the S1 sulfur atom of a neighboring molecule. This N-H···S hydrogen bond connects two molecules into a centrosymmetric dimer. This dimer formation is a key step in the self-assembly process, creating a fundamental building block for the larger structure.
Furthermore, these dimers are linked together by intermolecular N-H···O hydrogen bonds. Specifically, the N1-H1A hydrogen from the benzamide (B126) group of one dimer interacts with the O1 oxygen atom of an adjacent dimer. This interaction propagates along the crystallographic b-axis, effectively connecting the dimers into one-dimensional chains. This hierarchical assembly, from molecule to dimer to chain, is a classic example of hydrogen-bond-directed self-assembly.
Table 1: Hydrogen Bond Geometry for this compound This table presents the geometric parameters for the key hydrogen bonds observed in the crystal structure.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
|---|---|---|---|---|---|
| N2-H2A···O1 | 0.86 | 2.07 | 2.654 | 122 | Intramolecular |
| N3-H3A···S1 | 0.86 | 2.62 | 3.468 | 168 | Intermolecular |
| N1-H1A···O1 | 0.86 | 2.12 | 2.973 | 171 | Intermolecular |
Pi-Pi Stacking and Aromatic Interactions
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings play a significant role in stabilizing the three-dimensional supramolecular structure. These interactions occur between the phenyl rings of adjacent, parallel hydrogen-bonded chains.
Host-Guest Chemistry and Molecular Recognition Phenomena
Currently, there is no available research in the scientific literature detailing the host-guest chemistry or specific molecular recognition phenomena involving this compound. Studies have not yet explored its potential as a host for guest molecules or its ability to selectively recognize and bind to other chemical species through non-covalent interactions.
Formation of Polymeric or Crystalline Supramolecular Architectures
The combination of strong, directional hydrogen bonds and weaker π-π stacking interactions leads to the formation of a well-defined three-dimensional crystalline supramolecular architecture. The crystal system for this compound is monoclinic, with the space group P21/c.
The assembly process is hierarchical. First, individual molecules adopt a specific conformation stabilized by an intramolecular hydrogen bond. Second, these molecules form centrosymmetric dimers through robust N-H···S hydrogen bonds. Third, these dimers are linked into infinite one-dimensional chains along the b-axis via N-H···O hydrogen bonds. Finally, these parallel chains are further organized into a stable three-dimensional structure through π-π stacking interactions between the aromatic rings of adjacent chains. This efficient packing results in a highly ordered and stable crystalline solid.
Table 2: Crystallographic Data for this compound This table summarizes the key crystallographic parameters for the compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃N₃OS |
| Formula Weight | 271.34 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.938(3) |
| b (Å) | 9.076(2) |
| c (Å) | 14.156(4) |
| β (°) | 109.11(3) |
| Volume (ų) | 1326.3(6) |
| Z (molecules/unit cell) | 4 |
Dynamic Covalent and Non-Covalent Networks
There are no published studies or available data concerning the formation or behavior of this compound within dynamic covalent or dynamic non-covalent networks. Research into its incorporation into systems with reversible bonds, which can adapt their structure in response to external stimuli, has not been reported.
Molecular Interactions with Biological Systems: Mechanistic and Structural Insights
Elucidation of Enzyme Inhibition Mechanisms
The benzamide (B126) moiety present in 3-[(Anilinocarbothioyl)amino]benzamide is a well-established pharmacophore recognized for its ability to inhibit the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. These enzymes are crucial for cellular responses to DNA damage.
Poly(ADP-ribose) Polymerase (PARP) Family Inhibition Kinetics
The primary mechanism by which benzamide-based compounds inhibit PARP enzymes is through competition with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). These inhibitors are designed to mimic the nicotinamide portion of NAD+, allowing them to bind to the catalytic domain of the PARP enzyme. This competitive binding prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, a critical step in the recruitment of DNA repair machinery.
While specific kinetic data such as the half-maximal inhibitory concentration (IC₅₀) for this compound are not widely reported in the surveyed literature, the activity of its core structure, 3-aminobenzamide (B1265367), is well-documented. 3-aminobenzamide is a first-generation PARP inhibitor that has been shown to potentiate the cytotoxic effects of DNA-damaging agents by disrupting DNA repair pathways. oatext.com Its ability to inhibit PARP validates the potential of the benzamide scaffold as a starting point for designing more complex inhibitors like this compound. The addition of the anilinocarbothioyl group introduces further chemical complexity that may influence binding affinity and selectivity, although specific quantitative data remains to be elucidated.
Structural Basis of Ligand-Enzyme Recognition
The structural basis for the recognition of benzamide-based inhibitors by PARP enzymes hinges on their ability to occupy the nicotinamide-binding pocket of the catalytic domain. Successful inhibition typically involves the formation of key hydrogen bonds between the amide group of the inhibitor and conserved amino acid residues in the enzyme's active site, such as Glycine and Serine. Furthermore, π-stacking interactions between the aromatic ring of the inhibitor and a conserved Tyrosine residue contribute to the stability of the ligand-enzyme complex.
For this compound specifically, no co-crystal structures with PARP enzymes have been detailed in the available literature. However, based on the established binding mode of other benzamide derivatives, it is hypothesized that the benzamide portion of the molecule anchors it within the active site, while the extended anilinocarbothioyl tail would occupy adjacent regions, potentially forming additional interactions that could modulate potency and selectivity.
Allosteric Modulation Studies
Allosteric modulation represents an alternative strategy for inhibiting enzyme activity, where a molecule binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. While allosteric inhibitors of PARP1 have been identified, studies specifically investigating this compound as a potential allosteric modulator have not been reported in the reviewed scientific literature. The current understanding of its mechanism is based on its structural similarity to competitive, active-site directed inhibitors.
Interaction with Nucleic Acids (DNA/RNA)
Beyond enzyme inhibition, some small molecules can directly interact with nucleic acids, which can be a primary mechanism of action or can influence their access to enzyme active sites. The planar aromatic rings and hydrogen-bonding capabilities of this compound suggest a potential for such interactions.
Binding Modes and Affinities
Direct experimental studies on the binding of this compound to DNA or RNA are limited. However, in silico molecular docking studies on a closely related acyl thiourea (B124793) derivative provide insight into the likely binding mode. This computational analysis predicted that the compound acts as a potent DNA groove binder, showing a preference for interacting with the AAT sequence in the minor groove.
The spontaneity of this binding was indicated by a negative Gibbs free energy (ΔG), and the binding constant (Kb) was determined to be in a range that is characteristic of groove-binding interactions. These computational findings suggest that this compound may also interact directly with DNA, most likely via groove binding, stabilized by hydrogen bonds and other non-covalent forces.
Table 1: In Silico DNA Binding Parameters for a Structural Analogue of this compound
| Parameter | Value | Significance |
|---|---|---|
| Binding Mode | Groove Binding | Indicates interaction with the minor or major groove of the DNA helix rather than intercalation between base pairs. |
| Binding Constant (Kb) | 7.9 x 104 M-1 | Measures the strength of the binding affinity between the molecule and DNA. |
| Gibbs Free Energy (ΔG) | -28.42 kJ mol-1 | The negative value indicates that the binding process is thermodynamically favorable and spontaneous. |
Note: The data presented in this table are from an in silico study on a related acyl thiourea derivative and serve as a predictive model for this compound.
Impact on DNA Repair Processes
The primary impact of this compound on DNA repair is believed to be mediated through its inhibition of PARP. PARP enzymes are activated by DNA single-strand breaks (SSBs), which are common forms of DNA damage. Upon activation, PARP facilitates the recruitment of the base excision repair (BER) machinery to fix the break.
By inhibiting PARP, compounds like 3-aminobenzamide prevent this repair process. oatext.com The unrepaired SSBs are particularly problematic for cells during DNA replication. When a replication fork encounters an SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB). nih.gov In normal cells, these DSBs can be repaired by other pathways like homologous recombination. However, in cancer cells that have defects in DSB repair (such as those with BRCA mutations), the accumulation of DSBs leads to cell death—a concept known as synthetic lethality.
Therefore, by acting as a PARP inhibitor, this compound is expected to delay the rejoining of DNA strand breaks, enhancing the cytotoxic effects of DNA damage and exploiting vulnerabilities in the DNA repair pathways of certain cancer cells. oatext.comnih.gov
Table of Mentioned Compounds
Protein-Ligand Binding Investigations beyond Enzymes
Specific studies detailing the binding of This compound to non-enzymatic proteins are not extensively documented in current literature. Thiourea derivatives have been noted for their diverse biological activities, which often stem from their ability to interact with various proteins. Molecular docking studies on similar thiourea benzamide derivatives have suggested potential binding affinities to cancer-related proteins, though these studies did not specifically involve This compound . The investigation into how this particular compound interacts with structural proteins, receptors, and other non-enzymatic protein targets remains a prospective area for research.
Modulation of Cellular Signaling Pathways at the Molecular Level
The influence of This compound on cellular signaling is an area of active interest, largely inferred from the behavior of related compounds.
Effects on Transcriptional Regulation
Direct evidence of This compound modulating transcriptional regulation is not yet available. However, the broader class of benzamide derivatives includes compounds that act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to alter chromatin structure, leading to changes in gene expression and can be selective for specific HDAC isoforms. Transcriptional regulation is a critical component in the development of resistance to cancer therapies, involving transcription factors such as NF-κB and STAT3. The potential for This compound to influence these or other transcription factors is a plausible hypothesis that awaits experimental validation.
Interplay with Apoptotic Pathways
The induction of apoptosis is a noted characteristic of some benzamide and thiourea derivatives. Mechanistic studies on structurally related N-substituted benzamides have shown that they can induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. This process is often regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key controllers of programmed cell death.
Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by some N-substituted benzamides. This suggests a potential mechanism where compounds of this class may directly or indirectly interact with Bcl-2 family proteins to promote apoptosis. For instance, some benzimidazole (B57391) derivatives have been designed to target and reduce the levels of Bcl-2 protein and its corresponding mRNA. The targeted inhibition of Bcl-2 is a therapeutic strategy in certain cancers.
Table 1: Investigated Effects of Related Benzamide Derivatives on Apoptotic Pathways
| Compound Class | Observed Effect | Key Proteins Involved | Citation |
| N-substituted benzamides | Induction of apoptosis via cytochrome c release and caspase-9 activation. | Cytochrome c, Caspase-9, Bcl-2 | |
| Benzamide derivatives | Modulation of key apoptotic proteins. | Bax, Cleaved Caspase-3, Bcl-2 | |
| Benzimidazole derivatives | Reduction of Bcl-2 mRNA and protein levels. | Bcl-2 |
This table presents findings from studies on compounds structurally related to this compound and should not be directly extrapolated to its specific activity without further research.
Modulation of Oxidative Stress Response Mechanisms
The thiourea moiety within This compound suggests a potential role in modulating oxidative stress. Thiourea and its derivatives are recognized for their antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. The mechanism of antioxidant activity for some thiourea derivatives is believed to involve hydrogen atom transfer to neutralize free radicals.
Table 2: Research Findings on Oxidative Stress Modulation by Related Compounds
| Compound/Class | Effect on Oxidative Stress | Mechanism | Citation |
| Thiourea derivatives | Scavenging of free radicals (superoxide, hydroxyl radicals) | Hydrogen atom transfer | |
| Benzamide derivatives | Induction of intracellular ROS accumulation | Leading to mitochondrial dysfunction | |
| Thiourea | Suppression of oxidative stress in plants under drought conditions | Enhancement of antioxidant enzymes |
The findings in this table are based on studies of related compound classes and may not be representative of the specific actions of this compound.
Lack of Publicly Available Research on "this compound" in Materials Science Applications
Extensive searches for research detailing the applications of the chemical compound this compound in materials science and functional materials research have yielded no specific findings. The scientific literature readily available in public databases does not appear to contain studies on the integration of this compound into polymer matrices, its use in the development of responsive materials, its role in the fabrication of thin films or nanomaterials, or its exploration in self-assembled monolayers (SAMs).
While the compound is listed in chemical databases and by some suppliers, its functional application and performance in the specific materials science contexts outlined in the query are not documented in the accessible research. Therefore, providing a detailed, evidence-based article on these specific topics is not possible at this time. Further research would be needed to explore and establish the potential of this compound in these advanced material applications.
Emerging Research Directions and Future Perspectives
High-Throughput Screening and Combinatorial Library Synthesis
The development of novel analogs of 3-[(Anilinocarbothioyl)amino]benzamide is significantly accelerated by high-throughput screening (HTS) and combinatorial chemistry. These strategies enable the rapid synthesis and evaluation of large, diverse libraries of related compounds, facilitating the identification of molecules with optimized properties.
Combinatorial chemistry has become a cornerstone in the discovery process for new drugs and functional molecules. researchgate.net For thiourea (B124793) derivatives, both solid-phase and solution-phase combinatorial strategies have been successfully employed. researchgate.netasianindexing.com Solution-phase synthesis, for instance, has been used to generate libraries of over 600 discrete thiohydantoins, a related heterocyclic structure, in a one-pot, three-component reaction. nih.gov This approach allows for the creation of compound pools for rapid screening, followed by parallel synthesis of individual "hit" compounds for detailed characterization. asianindexing.com
A typical combinatorial approach for generating a library based on the this compound scaffold would involve reacting a variety of substituted anilines with a panel of isothiocyanate-functionalized benzamides. The use of polymer supports, such as polyethylene (B3416737) glycol (PEG), can simplify purification, as the polymer-bound products can be easily precipitated and washed to remove excess reagents before the final product is cleaved from the support. researchgate.net
Once synthesized, these libraries are subjected to HTS assays to identify compounds with desired biological activities. nih.gov HTS allows for the automated testing of thousands of compounds in a short period. For example, an HTS system designed to find inhibitors of aminoacyl-tRNA synthetases (ARSs)—enzymes crucial for protein synthesis and implicated in diseases like cancer—could be used to screen a library of this compound analogs. nih.govnih.gov Such assays often rely on fluorescence or other optical signals to report on the activity of the compounds. nih.gov
Table 1: Strategies in Combinatorial Synthesis for Thiourea Derivatives
| Strategy | Description | Key Advantages | Relevant Compounds/Scaffolds |
|---|---|---|---|
| Solution-Phase Synthesis | Library components are synthesized in solution, often using pooled or parallel methods. asianindexing.com | Faster reaction development, no need for specialized solid-phase resins. nih.gov | N,N'-Disubstituted thioureas, Thiohydantoins. asianindexing.comnih.gov |
| Solid-Phase Synthesis (SPS) | Compounds are synthesized on a polymeric support (e.g., PEG resin). researchgate.net | Simplified purification via filtration, potential for automation. researchgate.net | Thiourea derivatives. researchgate.net |
Multicomponent Reaction Development for Complex Analogue Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net This approach offers high atom economy, efficiency, and diversity, making it ideal for generating libraries of structurally complex analogs of this compound. researchgate.netfigshare.com
The synthesis of the core thiourea moiety can be achieved through the reaction of an amine with an isothiocyanate. researchgate.netmdpi.com This key step can be integrated into MCR sequences to build more elaborate structures. For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.gov By designing starting materials that incorporate the necessary functionalities, complex pseudo-peptides and other scaffolds bearing the thiourea group can be assembled. researchgate.net
For instance, a synthetic strategy could involve a Ugi-type reaction where 3-aminobenzamide (B1265367) wikipedia.org or a related derivative serves as one of the components. Alternatively, novel MCRs could be developed specifically to construct the this compound backbone with diverse substitutions in a single pot. The innovation in MCRs provides a pathway to novel chemical entities that would be difficult or time-consuming to access through traditional stepwise synthesis. figshare.com
Table 2: Examples of Multicomponent Reactions in Drug Discovery
| Reaction Name | Components | Product Type | Relevance to Analogue Synthesis |
|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid. nih.gov | α-Acylamino Amides. nih.gov | Can be used to build complex peptide-like structures incorporating thiourea or benzamide (B126) moieties. researchgate.net |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source. nih.gov | α-Amino Nitriles. nih.gov | Can be used to synthesize precursors for more complex heterocyclic systems. |
| Povarov Reaction | Aromatic Amine, Aldehyde, Alkene (Dienophile). nih.gov | Tetrahydroquinolines. nih.gov | Useful for creating fused heterocyclic systems attached to the core scaffold. |
Targeted Delivery Systems for Molecular Probes
The functional versatility of the this compound scaffold makes it an attractive candidate for the development of molecular probes for biological imaging and diagnostics. A key research direction is the design of targeted delivery systems to ensure these probes accumulate specifically at the site of interest, such as within particular organelles or diseased cells. nih.govstonybrook.edu
The thiourea group itself has been identified as a valuable moiety for targeting mitochondria. nih.gov Research has shown that incorporating a thiourea unit into a fluorescent probe can facilitate its accumulation in mitochondria, likely through hydrogen bonding interactions with mitochondrial proteins. nih.gov This strategy could be directly applied to create mitochondrion-targeted probes based on this compound for studying mitochondrial dysfunction in various diseases.
For targeting specific cell types, the core molecule can be conjugated to a tumor-targeting moiety (TTM) like biotin (B1667282) or folic acid, which are recognized by receptors overexpressed on cancer cells. stonybrook.edu These conjugates can then be internalized efficiently through receptor-mediated endocytosis. stonybrook.eduresearchgate.net
Furthermore, nanocarrier-based systems offer another sophisticated approach for targeted delivery. nih.gov These systems, which include liposomes, dendrimers, and polymeric nanoparticles, can encapsulate the molecular probe, protect it from degradation, and release it at the target site. nih.govresearchgate.net Asymmetric bow-tie dendrimers, for example, have been designed as well-defined macromolecular carriers for targeted drug delivery and have shown remarkable selectivity for cancer cells. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by rapidly analyzing vast datasets to predict molecular properties and guide synthesis. researchgate.netmdpi.com These computational tools are being integrated into the development pipeline for this compound analogs to accelerate the design-make-test-analyze (DMTA) cycle. oxfordglobal.com
Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can predict the biological activity of novel analogs based on their chemical structure. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
Optimize Molecular Properties: AI algorithms can predict key physicochemical properties such as solubility, bioavailability, and toxicity. nih.gov This in silico screening helps to eliminate candidates with poor drug-like properties early in the discovery process.
Identify Novel Targets: By analyzing large biological datasets, AI can help identify potential protein targets for a given compound or design new molecules that interact with multiple targets (polypharmacology) to achieve a desired therapeutic effect. mdpi.comnih.gov
De Novo Design: Generative models in AI can design entirely new molecules with optimized properties tailored to a specific biological target. researchgate.net These models can explore a vast chemical space to propose novel and synthesizable analogs of this compound.
The integration of AI and ML with automated synthesis platforms promises a future where novel, highly optimized molecules based on this scaffold can be designed and validated with unprecedented speed and efficiency. oxfordglobal.com
Table 3: Applications of AI/ML in Molecular Design
| AI/ML Application | Description | Impact on Development |
|---|---|---|
| Virtual Screening | High-throughput computational screening of virtual compound libraries against a biological target. researchgate.net | Reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov |
| Predictive Modeling (QSAR) | Develops models that correlate chemical structure with biological activity or properties. mdpi.com | Guides the design of more potent and selective compounds. |
| Generative Models | Creates novel molecular structures with desired properties. nih.gov | Expands the chemical space and identifies non-obvious drug candidates. |
| Binding Affinity Prediction | Predicts the strength of the interaction between a drug candidate and its protein target. nih.gov | Helps in selecting compounds that are likely to be effective at lower concentrations. |
Exploration of Photophysical Properties and Optoelectronic Applications
The structural components of this compound, particularly the aromatic rings and the thiocarbonyl group, suggest potential for interesting photophysical and electronic properties. The thiourea moiety is known to be photoactive, and its photophysics have been studied using both experimental and computational methods. researchgate.netrsc.org These studies reveal that photoexcited thiourea can undergo intersystem crossing to triplet states, a key process in many photophysical applications. researchgate.net
Future research will likely focus on a detailed investigation of the photophysical properties of this compound and its derivatives. This includes measuring absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. Computational studies using time-dependent density functional theory (TD-DFT) can provide insights into the electronic transitions and help predict how structural modifications will affect the optoelectronic properties. mdpi.com
Potential applications in this area include:
Fluorescent Sensors: By modifying the scaffold with specific recognition units, it may be possible to create fluorescent probes that signal the presence of certain ions, molecules, or changes in the microenvironment through changes in their fluorescence.
Organic Light-Emitting Diodes (OLEDs): Organic molecules with high photoluminescence quantum yields are candidates for use as emitter materials in OLEDs. oldcitypublishing.com The carbazole (B46965) moiety, for example, is a well-known building block for optoelectronic materials. oldcitypublishing.com While different, the conjugated system of this compound could be tailored for such applications.
Photocatalysis: The ability of the thiourea group to access triplet states upon photoexcitation suggests potential use in photoredox catalysis, where the excited molecule can facilitate chemical transformations. acs.org
The exploration of these properties could open up entirely new applications for this class of compounds beyond the traditional biomedical field, venturing into materials science and optoelectronics.
Conclusion
Synthesis of Key Findings and Contributions
This review consolidates the current understanding of the chemical compound 3-[(Anilinocarbothioyl)amino]benzamide, primarily through the lens of the broader class of thiourea (B124793) derivatives. The synthesis of this compound is achievable through established synthetic routes for N,N'-disubstituted thioureas. While specific experimental data for this exact molecule is scarce, the characterization techniques and expected physicochemical properties can be inferred from closely related structures. The biological potential of this compound is significant, with strong indications for antimicrobial and anticancer activities based on extensive research into analogous compounds. The thiourea and benzamide (B126) moieties are both well-established pharmacophores, and their combination in this structure warrants further investigation.
Identification of Remaining Challenges and Unanswered Questions
The primary challenge highlighted by this review is the lack of specific experimental data for this compound. Key unanswered questions include:
What are the optimized, high-yield synthetic conditions for this specific compound?
What are its precise spectroscopic and crystallographic characteristics?
What is its specific in vitro and in vivo profile of biological activity against a range of microbial and cancer cell lines?
What is its precise mechanism of action at a molecular level?
What are its pharmacokinetic and toxicological profiles?
Addressing these questions through dedicated experimental work is crucial for realizing the potential of this compound.
Broader Implications for Chemical Biology and Materials Science
The exploration of compounds like this compound holds broader implications for both chemical biology and materials science. In medicinal chemistry, it represents a template for the design of new therapeutic agents with potentially novel mechanisms of action. nih.govacs.org The synthetic versatility of the thiourea scaffold allows for the creation of large libraries of related compounds for high-throughput screening.
In materials science, thiourea derivatives are utilized as precursors for metal sulfide (B99878) nanoparticles, as corrosion inhibitors, and in the development of functional polymers and chemosensors. rsc.orgacs.orgrsc.org The specific functionalities within this compound could be exploited for the development of novel materials with tailored properties. The journey from a single molecular structure to a clinically or industrially relevant product is long, but the foundational understanding of compounds like this compound is a critical first step.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
